(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Description
The compound is a complex organic molecule with multiple functional groups, including a cyano group (-CN), an amide group (-CONH2), and a pyrrole ring (a five-membered aromatic ring containing one nitrogen atom). These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a cyclic structure. The presence of the cyano group, amide group, and pyrrole ring will contribute to the overall molecular geometry and electronic structure of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, especially under acidic conditions . The amide group could participate in condensation reactions, and the pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano group and the amide group would likely make the compound polar and potentially soluble in polar solvents .Future Directions
properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4/c1-20-16-22(21(2)32(20)10-11-34-3)17-23(19-28)27(33)29-25-5-4-24(30-6-12-35-13-7-30)18-26(25)31-8-14-36-15-9-31/h4-5,16-18H,6-15H2,1-3H3,(H,29,33)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODAQHMTSKROQ-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=C(C=C(C=C2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-bis(morpholin-4-yl)phenyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide |
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